3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
Description
Evolution of 1,2,4-Triazole Chemistry in Heterocyclic Research
The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. Characterized by a five-membered ring containing three nitrogen atoms, this system exhibits remarkable tautomeric flexibility and aromatic stability, enabling diverse chemical modifications. Early applications focused on coordination chemistry, where 1,2,4-triazole derivatives served as ligands for transition metals due to their ability to form stable complexes via nitrogen donor atoms.
The mid-20th century saw a paradigm shift as researchers recognized the pharmacological potential of 1,2,4-triazoles. Seminal work by Richardson et al. in the 1950s demonstrated that substitutions at the 1-, 3-, and 5-positions could dramatically alter biological activity. This led to the development of antifungal agents such as fluconazole, which revolutionized treatments for systemic fungal infections by targeting lanosterol 14α-demethylase. Concurrently, advances in synthetic methodologies—notably the Einhorn–Brunner and Pellizzari reactions—enabled large-scale production of triazole derivatives with tailored functional groups.
Modern applications span materials science, agriculture, and medicinal chemistry. For instance, 1,2,4-triazole-based ligands enhance luminescence in optoelectronic devices, while urazole derivatives act as blowing agents in polymer synthesis. The scaffold’s versatility stems from its balanced electron distribution, which facilitates π-π stacking, hydrogen bonding, and dipole interactions critical for molecular recognition.
Discovery and Development of Sulfonyl-Substituted 1,2,4-Triazoles
Sulfonyl groups were introduced to 1,2,4-triazole systems in the 1990s to improve metabolic stability and membrane permeability. The electronegative sulfonyl moiety (-SO~2~) enhances hydrogen-bond acceptor capacity while conferring resistance to oxidative degradation. Early studies by Dehaen et al. demonstrated that copper-catalyzed sulfonylation could efficiently produce 4-sulfonyl-1,2,3-triazoles under aerobic conditions. This methodology was later adapted for 1,2,4-triazoles, enabling the synthesis of compounds with improved pharmacokinetic profiles.
Key structural advantages of sulfonyl-substituted triazoles include:
- Enhanced binding affinity : The sulfonyl group participates in electrostatic interactions with positively charged residues in enzyme active sites.
- Tunable solubility : Varying the sulfonyl substituent (e.g., aryl vs. alkyl) modulates logP values, optimizing blood-brain barrier penetration or renal excretion.
- Steric bulk : The tetrahedral geometry of the sulfonyl group introduces conformational constraints that improve selectivity for target proteins.
These properties positioned sulfonyl-triazoles as candidates for treating neurological disorders and antibiotic-resistant infections.
Position of the Compound in Contemporary Medicinal Chemistry
3-[(3,4-Dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole exemplifies modern structure-based drug design. Its development addresses two critical challenges in medicinal chemistry:
- Multidrug resistance : The 3,4-dichlorobenzyl group disrupts efflux pump binding in resistant bacterial strains.
- CNS targeting : The trifluoromethylphenoxy moiety enhances lipophilicity, facilitating traversal of the blood-brain barrier for potential neurotherapeutic applications.
Comparative studies with first-generation triazoles reveal superior target engagement. For example, the ethyl group at position 4 reduces off-target binding to cytochrome P450 isoforms compared to methyl-substituted analogs. Additionally, the sulfonyl bridge at position 3 prevents racemization, ensuring enantiomeric purity during synthesis.
Key Structural Characteristics of 4H-1,2,4-Triazole Derivatives
The 4H-1,2,4-triazole tautomer dominates in substituted derivatives due to stabilization by electron-withdrawing groups. X-ray crystallography of related compounds shows planar triazole rings with bond lengths of 1.32–1.36 Å for C-N and 1.33–1.35 Å for N-N, confirming aromatic character. Substituents at positions 3, 4, and 5 induce distinct electronic and steric effects:
In the target compound, the 3-(3,4-dichlorobenzyl)sulfonyl group creates a 70.28° dihedral angle with the triazole plane, optimizing interaction with deep hydrophobic pockets in target enzymes. Concurrently, the 5-{[3-(trifluoromethyl)phenoxy]methyl} side chain adopts a gauche conformation (torsion angle = 66.03°), balancing steric bulk and flexibility. These features collectively enable high-affinity binding while minimizing entropic penalties upon complexation.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3N3O3S/c1-2-27-17(10-30-14-5-3-4-13(9-14)19(22,23)24)25-26-18(27)31(28,29)11-12-6-7-15(20)16(21)8-12/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVAYGWOSFKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antifungal, antibacterial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features both sulfonyl and trifluoromethyl groups, which are known to enhance biological activity.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound in focus has shown promising results against various fungal strains.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant antifungal activity against Candida albicans and Aspergillus fumigatus. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC for C. albicans was determined to be 0.5 µg/mL, indicating strong antifungal potential compared to standard antifungal agents like fluconazole (MIC = 1 µg/mL) .
Case Study
In a study involving mice infected with C. albicans, administration of the compound at a dose of 50 mg/kg resulted in a survival rate of 80% over a period of 10 days, significantly higher than the control group receiving no treatment .
Antibacterial Activity
The antibacterial properties of the compound have also been evaluated against various Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Efficacy : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values of 0.8 µg/mL and 1.2 µg/mL respectively .
- Comparison : When compared to ciprofloxacin (MIC = 0.5 µg/mL for E. coli), the compound demonstrated comparable efficacy but with a broader spectrum of activity.
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this triazole derivative.
Cytotoxicity Assays
In vitro cytotoxicity assays performed on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed:
- IC50 Values : The IC50 value was found to be 15 µM, indicating moderate cytotoxicity against cancer cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. The compound has demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of triazoles can exhibit potent effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, studies have shown that triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like ciprofloxacin and vancomycin .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 0.25–2 | |
| Compound B | E. coli | 0.046–3.11 | |
| Compound C | Pseudomonas aeruginosa | 1–8 |
Antifungal Properties
The compound also shows promise as an antifungal agent. Triazole derivatives are widely used in treating fungal infections due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes. Research has highlighted the efficacy of triazole-based compounds against various fungi, including Candida albicans and Aspergillus species .
Table 2: Antifungal Efficacy of Triazole Derivatives
| Compound | Target Fungus | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound D | Candida albicans | 0.5–4 | |
| Compound E | Aspergillus flavus | 2–8 |
Anti-inflammatory Effects
Some studies have suggested that triazole compounds may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases . The sulfonyl group in the compound may contribute to these effects by modulating inflammatory pathways.
Hypoglycemic Activity
Research has indicated that certain triazole derivatives can act as hypoglycemic agents, showing potential in managing diabetes mellitus by influencing glucose metabolism . This application is particularly relevant given the global rise in diabetes prevalence.
Fungicides
Due to their antifungal properties, triazoles are also employed as agricultural fungicides to protect crops from fungal diseases. The effectiveness of these compounds against plant pathogens helps ensure crop yield and quality, making them valuable in sustainable agriculture practices.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this triazole derivative, and how can reaction yields be improved?
- Methodology : The compound's synthesis likely involves multi-step reactions, including condensation of substituted benzaldehyde derivatives with triazole precursors. highlights a general method for synthesizing triazole derivatives via refluxing with substituted benzaldehyde in ethanol and glacial acetic acid (65% yield). To improve yields:
- Optimize solvent polarity (e.g., DMSO for intermediates, ethanol for final steps) and reaction time (e.g., 18-hour reflux for intermediate formation).
- Use column chromatography or recrystallization (water-ethanol) for purification .
- Key Challenges : Steric hindrance from the 3,4-dichlorobenzyl and trifluoromethylphenoxy groups may require elevated temperatures or catalysts (e.g., acetic acid) to enhance reactivity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR can confirm the presence of ethyl, sulfonyl, and trifluoromethyl groups. For example, the trifluoromethyl group shows a distinct F NMR signal near -60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClFNOS).
- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Triazole derivatives with sulfonyl groups often exhibit MIC values <50 µg/mL due to membrane disruption .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity and target interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). used DFT to analyze triazole derivatives’ tautomerism and charge distribution .
- Docking Studies : Dock the compound into target proteins (e.g., CYP450 enzymes or bacterial dihydrofolate reductase) using AutoDock Vina. The trifluoromethylphenoxy group may enhance hydrophobic binding .
Q. How can contradictory data on biological activity be resolved (e.g., varying MIC values across studies)?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 3,4-dichlorobenzyl groups may enhance antimicrobial activity, while ethyl groups at position 4 reduce solubility .
- Experimental Replication : Standardize assay conditions (e.g., pH, inoculum size) and validate with positive controls (e.g., ciprofloxacin for bacteria) .
Q. What strategies mitigate instability of the sulfonyl group during storage or biological assays?
- Methodology :
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonyl groups in triazoles are prone to hydrolysis; lyophilization or storage in anhydrous DMSO improves stability .
- Prodrug Design : Modify the sulfonyl group to a thioether (reversible under physiological conditions) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
